molecular formula C13H7ClF2O2 B2695086 2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde CAS No. 1986678-46-9

2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde

Cat. No. B2695086
CAS RN: 1986678-46-9
M. Wt: 268.64
InChI Key: IDHAYGSIHIWILH-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde, also known as DFBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFBA is a member of the benzaldehyde family and has a molecular formula of C14H8ClF2O2.

Scientific Research Applications

Organic Synthesis and Catalysis

One application area is in the field of organic synthesis, where benzaldehydes serve as key intermediates. For example, a study by Chen et al. (2017) discusses the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, using a transient directing group. This methodology could potentially be applied to derivatives like 2-Chloro-4-(2,4-difluorophenoxy)benzaldehyde for the synthesis of ortho-hydroxylated products, which are valuable in pharmaceuticals and agrochemicals (Chen, Ozturk, & Sorensen, 2017).

Material Science and Catalysis

In material science, benzaldehydes are utilized in the preparation of complex molecules and materials. Sharma et al. (2012) describe the use of a sulfated Ti-SBA-15 catalyst for the oxidation of benzyl alcohol to benzaldehyde, a reaction that underscores the importance of benzaldehydes in synthesizing intermediates for fragrances and flavors (Sharma, Soni, & Dalai, 2012).

Environmental Applications

Moreover, benzaldehydes have been explored for environmental applications. Bokare and Choi (2010) investigated the oxidative degradation of organic pollutants using a chromate-induced activation of hydrogen peroxide, a process that could potentially involve benzaldehyde derivatives in pollutant detection or degradation strategies (Bokare & Choi, 2010).

Analytical Chemistry

In analytical chemistry, benzaldehydes are used as derivatization agents. Gatti et al. (1997) explored the HPLC-fluorescence determination of chlorophenols using a fluorogenic labelling reagent, demonstrating the role of benzaldehyde derivatives in enhancing detection sensitivity (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Advanced Materials

Furthermore, the synthesis and optical properties of materials, such as aluminum and zinc quinolates, have been studied by Barberis and Mikroyannidis (2006), where benzaldehyde derivatives played a crucial role in developing materials with enhanced thermal stability and optical properties (Barberis & Mikroyannidis, 2006).

properties

IUPAC Name

2-chloro-4-(2,4-difluorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-11-6-10(3-1-8(11)7-17)18-13-4-2-9(15)5-12(13)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHAYGSIHIWILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)F)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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